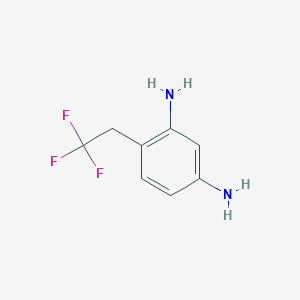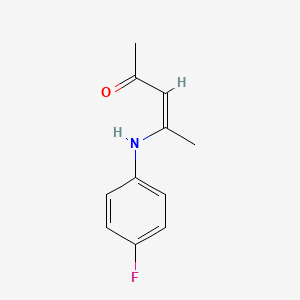
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol is a polyol compound characterized by the presence of seven hydroxyl groups attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol typically involves the reduction of heptane derivatives or the hydroxylation of heptane. One common method is the catalytic hydrogenation of heptane-1,2,3,4,5,6,7-heptanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where heptane derivatives are subjected to controlled hydrogenation or hydroxylation reactions. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of heptane derivatives with fewer hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C or sodium borohydride (NaBH4) under hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for etherification.
Major Products
Oxidation: Formation of heptane-1,2,3,4,5,6,7-heptanone or heptane-1,2,3,4,5,6,7-heptanal.
Reduction: Formation of partially reduced heptane derivatives.
Substitution: Formation of heptane derivatives with substituted functional groups.
Scientific Research Applications
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and modulating biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6R)-Heptane-1,2,3,4,5,6,7-heptaol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Heptane-1,2,3,4,5,6-hexanol: A similar compound with one fewer hydroxyl group.
Heptane-1,2,3,4,5-pentanol: A compound with two fewer hydroxyl groups.
Uniqueness
(2S,3R,5R,6S)-Heptane-1,2,3,4,5,6,7-heptaol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its multiple hydroxyl groups make it highly versatile for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C7H16O7 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(2S,3R,5R,6S)-heptane-1,2,3,4,5,6,7-heptol |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5+,6+/m0/s1 |
InChI Key |
OXQKEKGBFMQTML-UNTFVMJOSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


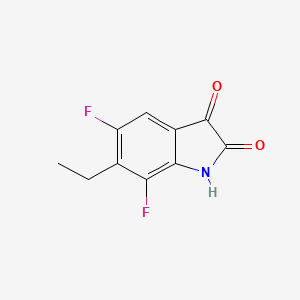

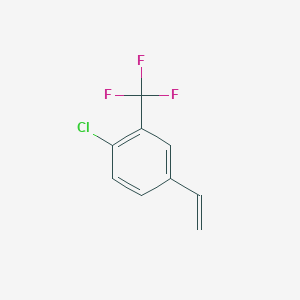
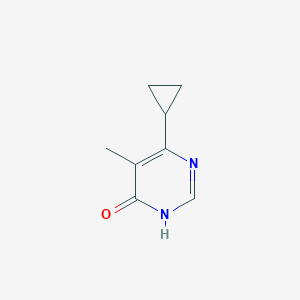

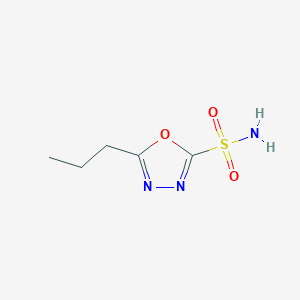
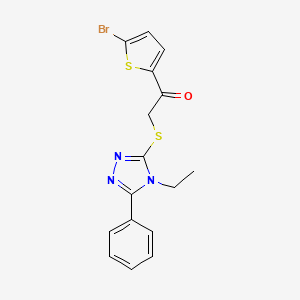

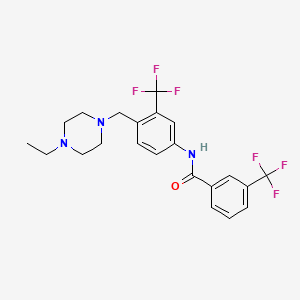
![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)
![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)
